molecular formula C7H10O3 B178400 Oxocane-2,8-dione CAS No. 10521-07-0

Oxocane-2,8-dione

Cat. No. B178400
Key on ui cas rn: 10521-07-0
M. Wt: 142.15 g/mol
InChI Key: ZJHUBLNWMCWUOV-UHFFFAOYSA-N
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Patent
US04061773

Procedure details

A solution of 32 g. pimelic acid in 300 g. dry diethyl ether was added portionwise, while stirring, to 40 g. dicyclohexyl carbodiimide in 100 ml. dry diethyl ether. The mixture was stirred for 24 hours and filtered. The filtrate was evaporated to give pimelic anhydride in the form of a thick oil. This was taken up in 150 ml. dry pyridine and treated with 12 g. 2-hydroxymethyl-18α-glycyrrhetinic acid. The solution was stirred and left for 5 days, whereafter it was poured into dilute hydrochloric acid and ice. After stirring the mixture for 1 hour, the gummy precipitate was separated off, dissolved in diethyl ether, washed with dilute hydrochloric acid and water, dried over anhydrous sodium sulphate and treated with charcoal. After filtration and evaporation of the filtrate, there was obtained 2-carboxyhexanoyloxymethyl-18α-glycyrrhetinic acid in the form of a gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O.C1(N=C=NC2CCCCC2)CCCCC1>C(OCC)C>[C:7]1(=[O:9])[O:11][C:1](=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring, to 40 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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